Indocate

Description

Properties

CAS No. |

31386-25-1 |

|---|---|

Molecular Formula |

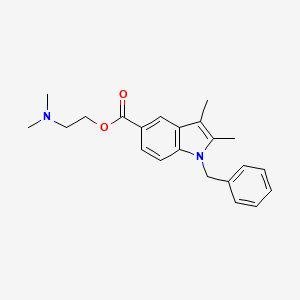

C22H26N2O2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |

InChI |

InChI=1S/C22H26N2O2/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4/h5-11,14H,12-13,15H2,1-4H3 |

InChI Key |

YKWQHMLRAPIWDP-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |

Appearance |

Solid powder |

Other CAS No. |

31386-25-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-benzyl-2,3-dimethyl-indole-5-carboxylic acid 2-(dimethylamino)ethyl ester indocarb indocate |

Origin of Product |

United States |

Foundational & Exploratory

Indomethacin's In-Depth Role in Prostaglandin Synthesis Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core mechanisms by which indomethacin exerts its anti-inflammatory effects through the inhibition of prostaglandin synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical pathways, quantitative inhibitory data, and detailed experimental methodologies crucial for understanding and advancing research in this field.

Executive Summary

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This guide elucidates the nuanced interactions of indomethacin with COX isoforms, presents quantitative data on its inhibitory potency, and provides detailed protocols for relevant in vitro and in vivo experimental assays. The included visualizations of signaling pathways and experimental workflows offer a clear and concise representation of the complex processes involved.

Mechanism of Action: Inhibition of Cyclooxygenase

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1.[4]

The inhibition of COX enzymes by indomethacin is a time-dependent process, characterized as slow, tight-binding inhibition.[5] This means that the inhibitory potency of indomethacin increases with the preincubation time with the enzyme.[5] The binding of a single indomethacin molecule to the COX homodimer is sufficient to inhibit the oxygenation of arachidonic acid.[5]

Signaling Pathway of Prostaglandin Synthesis and Indomethacin's Point of Intervention

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by the cyclooxygenase enzymes (COX-1 and COX-2) to form the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted to various biologically active prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2) by specific synthases. Indomethacin acts by blocking the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid into PGH2 and halting the entire downstream cascade of pro-inflammatory prostaglandin production.

Quantitative Data on Indomethacin's Inhibitory Activity

The inhibitory potency of indomethacin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for indomethacin from various in vitro studies.

Table 1: IC50 Values of Indomethacin for COX-1 Inhibition

| Enzyme Source | Assay Method | IC50 (µM) | Reference |

| Ovine COX-1 | Not Specified | 0.027 | [6] |

| Ovine COX-1 | LC-MS-MS | 0.42 | [7] |

| Human COX-1 | Not Specified | 0.04 | [8] |

| Human peripheral monocytes | Not Specified | 0.0090 |

Table 2: IC50 Values of Indomethacin for COX-2 Inhibition

| Enzyme Source | Assay Method | IC50 (µM) | Reference |

| Murine COX-2 | Not Specified | 0.127 | [6] |

| Human recombinant COX-2 | Not Specified | 0.180 | [6] |

| Human recombinant COX-2 | LC-MS-MS | 2.75 | [7] |

| Human COX-2 | Not Specified | 0.51 | [8] |

| Human peripheral monocytes | Not Specified | 0.31 |

Table 3: In Vivo Anti-inflammatory Activity of Indomethacin

| Animal Model | Inflammatory Agent | Indomethacin Dose | % Inhibition of Edema | Reference |

| Rat Paw Edema | Carrageenan | 10 mg/kg | 90.43% (after 5h) | [9] |

| Rat Paw Edema | Carrageenan | Not specified | 83% (from nanoemulsion) | [10][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the IC50 of indomethacin for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Arachidonic acid

-

Indomethacin

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

96-well microplate

-

Microplate reader

-

ELISA kit for PGE2 or LC-MS/MS system

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX enzymes to the desired concentration in the assay buffer. Keep the enzymes on ice.

-

Inhibitor Preparation: Prepare a stock solution of indomethacin in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, heme, and the COX enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of indomethacin or vehicle control to the respective wells.

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a specific ELISA kit or by LC-MS/MS analysis.

-

Data Analysis: Calculate the percentage of COX inhibition for each indomethacin concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting model.[12]

In Vivo Model of Inflammation: Carrageenan-Induced Rat Paw Edema

This protocol describes a standard in vivo model to assess the anti-inflammatory efficacy of indomethacin.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Indomethacin solution/suspension for oral or intraperitoneal administration

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Drug Administration: Administer indomethacin or the vehicle control to the respective groups at a specified time before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the indomethacin-treated group compared to the control group at each time point.

Conclusion

Indomethacin remains a cornerstone in the study of prostaglandin synthesis and inflammation. Its potent, non-selective inhibition of COX-1 and COX-2 provides a powerful tool for dissecting the roles of these enzymes in various physiological and pathological processes. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute rigorous studies, ultimately contributing to the development of more effective and safer anti-inflammatory therapies.

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Effects of indomethacin on cellular resistance and synthesis of prostaglandins in epithelial cells isolated from rat gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. jddtonline.info [jddtonline.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ww2.amstat.org [ww2.amstat.org]

The Multifaceted Effects of Indomethacin on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, a growing body of evidence reveals that the pharmacological effects of indomethacin extend far beyond COX inhibition, implicating a complex interplay with various critical cellular signaling pathways. This technical guide provides an in-depth exploration of the cellular pathways significantly affected by indomethacin treatment, offering quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis

The most well-characterized mechanism of indomethacin is its inhibition of COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3] By blocking these enzymes, indomethacin effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic properties.[3]

Quantitative Data: COX Inhibition

Indomethacin exhibits a preferential inhibition of COX-1 over COX-2. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Enzyme | Indomethacin IC50 (nM) | Reference |

| COX-1 | 27 - 230 | [1][4] |

| COX-2 | 127 - 630 | [1][4] |

Experimental Protocol: Measurement of Prostaglandin E2 (PGE2) Levels

A common method to assess COX inhibition is to measure the levels of its downstream product, PGE2, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the concentration of PGE2 in cell culture supernatants or tissue homogenates following indomethacin treatment.

Materials:

-

PGE2 ELISA Kit

-

Cell culture supernatant or tissue homogenate

-

Indomethacin

-

COX inhibitor (e.g., meclofenamic acid) for sample preservation

-

2M HCl

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cell Culture Supernatant: Treat cells with desired concentrations of indomethacin for a specified time. Collect the supernatant.

-

Tissue Homogenate: Homogenize tissue in a suitable buffer containing a COX inhibitor like indomethacin or meclofenamic acid (up to 10 µg/mL) to prevent ex vivo PGE2 synthesis.

-

Acidification: For plasma, urine, or tissue homogenates, acidify the sample to a pH of approximately 3.5 with 2M HCl.

-

-

ELISA Protocol:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Add standards and samples to the appropriate wells of the pre-coated 96-well plate.

-

Add the alkaline phosphatase (AP)-conjugated PGE2 and the PGE2 antibody to the wells.

-

Incubate the plate at room temperature for the time specified in the kit protocol.

-

Wash the wells to remove unbound reagents.

-

Add the p-nitrophenyl phosphate (pNpp) substrate. The AP enzyme will catalyze a color change.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathway Diagram: Prostaglandin Synthesis Inhibition

Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Indomethacin has been shown to negatively regulate this pathway, contributing to its anti-cancer properties.

Indomethacin treatment leads to a dose-dependent decrease in β-catenin protein levels in human colorectal cancer cells.[6][7] This reduction is associated with G1 arrest and apoptosis.[7] Studies have shown that indomethacin can decrease β-catenin mRNA levels and also promote its degradation.[8] Specifically, in HT-29 colon cancer cells, a 4 x 10⁻⁴ M concentration of indomethacin led to a 3.5-fold induction of the E-cadherin gene, which is involved in cell adhesion and can sequester β-catenin at the cell membrane, away from the nucleus where it acts as a transcription co-activator.[6]

Quantitative Data: Effect on β-Catenin

| Cell Line | Indomethacin Concentration (µM) | Effect on β-catenin | Reference |

| SW480 | 600 | ~2-fold decrease in mRNA after 48h | [8] |

| HCT116 | 600 | Almost complete abolishment of mRNA after 48h | [8] |

| HT-29 | 400 | Decreased protein expression | [6] |

Experimental Protocol: Western Blot for β-Catenin

Objective: To qualitatively and semi-quantitatively measure the levels of β-catenin protein in cell lysates after indomethacin treatment.

Materials:

-

Cell culture (e.g., SW480, HCT116)

-

Indomethacin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against β-catenin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[3]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway Diagram: Wnt/β-Catenin Pathway Inhibition

Caption: Indomethacin decreases β-catenin levels, inhibiting Wnt signaling.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Indomethacin has been shown to inhibit the activation of NF-κB.

In a mouse model of Alzheimer's disease, chronic administration of indomethacin significantly reduced the activity of NF-κB in the brain.[9] This effect was associated with a reduction in amyloid-β pathology.[9][10] In vitro studies have also demonstrated that indomethacin can inhibit the activation of NF-κB, and this may be linked to its ability to sensitize tumor cells to radiotherapy.[11]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

Objective: To detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe.

Materials:

-

Nuclear protein extracts from cells treated with or without indomethacin

-

Labeled (e.g., biotin or infrared dye) DNA probe with an NF-κB consensus binding site

-

Polyacrylamide gel

-

TBE or TGE buffer

-

Loading dye

-

Detection system (e.g., chemiluminescence or infrared imaging)

Procedure:

-

Nuclear Extract Preparation:

-

Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of indomethacin.

-

Harvest cells and prepare nuclear extracts using a commercially available kit or a standard protocol.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (5-10 µg), the labeled NF-κB probe, and a binding buffer.

-

For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE or TGE buffer until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA-protein complexes from the gel to a membrane (for biotin-labeled probes) or directly image the gel (for infrared dye-labeled probes).

-

For biotin-labeled probes, detect with streptavidin-HRP and a chemiluminescent substrate.

-

-

Analysis:

-

A "shifted" band indicates the formation of an NF-κB-DNA complex.

-

A decrease in the intensity of the shifted band in the presence of indomethacin indicates inhibition of NF-κB activation.

-

Signaling Pathway Diagram: NF-κB Pathway Inhibition

Caption: Indomethacin inhibits NF-κB activation by preventing IκBα degradation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Interestingly, indomethacin has been identified as a ligand and activator of PPARγ.[12] This activation is thought to contribute to some of the COX-independent effects of indomethacin.

Treatment of preadipocyte cell lines with micromolar concentrations of indomethacin promotes their differentiation into adipocytes, an effect that is consistent with PPARγ activation.[12]

Experimental Protocol: PPARγ Transactivation Assay

Objective: To measure the ability of indomethacin to activate PPARγ-mediated gene transcription.

Materials:

-

Cells transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Indomethacin

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Treat the transfected cells with various concentrations of indomethacin for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

An increase in luciferase activity in the presence of indomethacin indicates activation of PPARγ.

-

Logical Relationship Diagram: Indomethacin and PPARγ

Caption: Indomethacin activates the PPARγ nuclear receptor.

Apoptosis

Indomethacin can induce apoptosis, or programmed cell death, in various cancer cell lines, contributing to its anti-neoplastic effects. This induction of apoptosis can occur through both COX-dependent and COX-independent mechanisms.

In esophageal adenocarcinoma cells, indomethacin-induced apoptosis is associated with the upregulation of the pro-apoptotic protein Bax and the translocation of mitochondrial cytochrome c to the cytoplasm, independent of COX-2 expression.[13] In chronic myeloid leukemia cells, indomethacin down-regulates the expression of the anti-apoptotic protein Bcl-2.[14][15]

Quantitative Data: Induction of Apoptosis

| Cell Line | Indomethacin Concentration (µM) | Duration (h) | Effect | Reference |

| K562 (CML) | 400 | 72 | Optimal for apoptosis induction | [14] |

| Esophageal Adenocarcinoma | 200 | 48 | Induction of apoptosis | [13] |

Experimental Protocol: TUNEL Assay for Apoptosis

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with indomethacin.

Materials:

-

Cells treated with indomethacin

-

Fixation and permeabilization buffers

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment, Fixation, and Permeabilization:

-

Treat cells with indomethacin to induce apoptosis.

-

Harvest and fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow entry of the TUNEL reagents.[16]

-

-

TUNEL Staining:

-

Incubate the permeabilized cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16]

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Flow Cytometry: Quantify the percentage of apoptotic cells in the population.

-

Signaling Pathway Diagram: Apoptosis Induction

Caption: Indomethacin induces apoptosis via Bcl-2 and Bax modulation.

Conclusion

Indomethacin's therapeutic effects are not solely attributable to its well-established role as a COX inhibitor. This technical guide has highlighted the drug's significant impact on several other pivotal cellular pathways, including Wnt/β-catenin, NF-κB, PPARγ, and apoptosis. Understanding this broader mechanistic profile is crucial for researchers and drug development professionals seeking to leverage the full therapeutic potential of indomethacin and to develop novel therapeutics with improved efficacy and safety profiles. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for further investigation into the complex and multifaceted cellular actions of this important drug.

References

- 1. apexbt.com [apexbt.com]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborassays.com [arborassays.com]

- 6. Effect of indomethacin on E-cadherin and beta-catenin expression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indomethacin induces differential expression of beta-catenin, gamma-catenin and T-cell factor target genes in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indomethacin-induced radiosensitization and inhibition of ionizing radiation-induced NF-kappaB activation in HeLa cells occur via a mechanism involving p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indomethacin-Induced Apoptosis in Esophageal Adenocarcinoma Cells Involves Upregulation of Bax and Translocation of Mitochondrial Cytochrome C Independent of COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indomethacin induces apoptosis and inhibits proliferation in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Study of apoptosis induced by indomethacin in chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Genesis of a Potent Anti-Inflammatory Agent: A Technical History of Indomethacin

Published: December 14, 2025

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and history of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). Developed by Merck Sharp & Dohme in the early 1960s, Indomethacin emerged from a targeted research program aimed at identifying novel anti-inflammatory agents. This document details the pivotal experiments, including the widely used carrageenan-induced paw edema model, that established its efficacy. It presents key quantitative data from early preclinical and clinical studies, outlines the experimental protocols of the era, and illustrates the drug's mechanism of action and developmental logic through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the history of NSAID discovery and the scientific rigor that underpinned the launch of this significant therapeutic agent.

Introduction: The Quest for Potent Anti-Inflammatory Therapeutics

The mid-20th century was a period of intense research in the field of inflammation and pain management. The existing therapeutic arsenal was limited, and there was a significant need for more effective and better-tolerated anti-inflammatory drugs. In this scientific climate, researchers at Merck Sharp & Dohme, led by Dr. Tsung-Ying Shen, embarked on a systematic search for novel, non-steroidal anti-inflammatory agents. This endeavor led to the discovery of Indomethacin in 1963, a compound that would become a benchmark for NSAID potency.[1]

Indomethacin, chemically known as 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, is an indole-acetic acid derivative.[1] Its discovery was a significant milestone in medicinal chemistry, demonstrating the potential of targeted synthetic approaches to drug development. The drug was patented in 1961 and received its first medical approval in 1963, followed by FDA approval in the United States in 1965.[1]

The Discovery and Preclinical Evaluation of Indomethacin

The discovery of Indomethacin was the result of a meticulous screening program that evaluated a multitude of synthetic compounds for their anti-inflammatory properties. The primary preclinical assay used to identify and characterize these compounds was the carrageenan-induced paw edema model in rats, a standard and reproducible method for assessing acute inflammation.

Key Preclinical Experiments: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model was instrumental in quantifying the anti-inflammatory effects of Indomethacin and its analogs. This assay, originally described by Winter et al. in 1962, involves the injection of a phlogistic agent, carrageenan (a sulfated polysaccharide), into the sub-plantar tissue of a rat's hind paw, inducing a localized and measurable inflammatory response (edema).

-

Animal Model: Male albino rats (specific strains, e.g., Sprague-Dawley, were commonly used) weighing between 150-200g were utilized.

-

Housing: Animals were housed in a controlled environment with free access to food and water.

-

Test Compound Administration: Indomethacin and other test compounds were typically suspended in an aqueous medium (e.g., with a suspending agent like gum tragacanth) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group received the vehicle only.

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline was injected into the plantar surface of the right hind paw.

-

Measurement of Edema: The volume of the injected paw was measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The difference in paw volume before and after carrageenan injection represented the degree of edema.

-

Data Analysis: The percentage inhibition of edema for the drug-treated group was calculated relative to the vehicle-treated control group.

Preclinical Efficacy Data

Early preclinical studies demonstrated the remarkable potency of Indomethacin in the carrageenan-induced paw edema assay. It was found to be significantly more potent than other established anti-inflammatory agents of the time, such as phenylbutazone and cortisone.

| Compound | Route of Administration | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Indomethacin | p.o. | 10 | 54 | [2] |

| p.o. | 20 | 57.09 | [3] | |

| Naproxen | p.o. | 15 | 73 (at 3 hours) | [2] |

| Phenylbutazone | p.o. | 100 | - | [4] |

| Cortisone | s.c. | 25 | - | [5] |

Note: Direct comparative percentage inhibition data from the earliest studies is scarce in readily available literature. The provided data is representative of early to mid-era research on Indomethacin's efficacy in this model.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The precise mechanism of action for NSAIDs was elucidated in 1971 by Sir John Vane, who discovered that aspirin and other aspirin-like drugs, including Indomethacin, inhibit the biosynthesis of prostaglandins.[6] This discovery was a landmark in pharmacology and earned Vane the Nobel Prize in Physiology or Medicine in 1982.

Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Signaling Pathway: The Arachidonic Acid Cascade

Caption: The Arachidonic Acid Cascade and the inhibitory action of Indomethacin on COX enzymes.

Quantitative Data: COX Inhibition

Indomethacin's potent anti-inflammatory effects are a direct result of its strong inhibition of both COX isoforms.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-2/COX-1) |

| Indomethacin | 0.063 | 0.48 | 7.6 |

| Diclofenac | 0.611 | 0.63 | 1.03 |

| Aspirin | 3.57 | 29.3 | 8.2 |

| Meloxicam | 36.6 | 4.7 | 0.12 |

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented is a representative comparison.

Early Clinical Development

Following its promising preclinical results, Indomethacin underwent clinical evaluation, primarily in patients with rheumatoid arthritis. These early trials were crucial in establishing its therapeutic efficacy and safety profile in humans.

Key Clinical Trials in Rheumatoid Arthritis

The initial clinical trials of Indomethacin were conducted in the mid-1960s. These studies were often double-blind, placebo-controlled, and sometimes included an active comparator like phenylbutazone.

-

Patient Population: Patients with a confirmed diagnosis of classical or definite rheumatoid arthritis.

-

Study Design: Double-blind, crossover, or parallel-group designs were common. A typical study might involve a placebo run-in period, followed by treatment with Indomethacin at varying doses (e.g., 75-150 mg/day in divided doses), and sometimes a comparison with an active control.

-

Efficacy Assessments: A variety of clinical parameters were used to assess efficacy, including:

-

Morning stiffness duration

-

Pain score (e.g., on a visual analog scale)

-

Number of painful or swollen joints

-

Grip strength

-

Erythrocyte sedimentation rate (ESR)

-

Patient and physician global assessments of disease activity.

-

-

Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on gastrointestinal and central nervous system side effects.

Clinical Efficacy Data

The early clinical trials consistently demonstrated the superiority of Indomethacin over placebo in managing the signs and symptoms of rheumatoid arthritis.

| Study | Comparator | Key Findings |

| Smyth, 1965 | Adrenocorticosteroids | Indomethacin showed significant anti-inflammatory effects comparable to corticosteroids in some measures. |

| Hart and Boardman, 1965 | Phenylbutazone | Indomethacin was found to be a potent anti-inflammatory agent, with efficacy comparable to phenylbutazone. |

| Katz et al., 1965 | Placebo | Statistically significant improvements in several clinical parameters of rheumatoid arthritis were observed with Indomethacin compared to placebo.[8] |

The Drug Development and Approval Workflow

The journey of Indomethacin from laboratory synthesis to a prescribed medication followed a logical progression of research and development stages.

Workflow Diagram: Indomethacin's Path to Approval

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indomethacin and phenylbutazone: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indomethacin in rheumatoid arthritis. A comparative objective evaluation with adrenocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of indomethacin and the proliferation of NSAIDs | Semantic Scholar [semanticscholar.org]

- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A CLINICAL TRIAL OF INDOMETHACIN IN RHEUMATOID ARTHRITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Indomethacin's Multifaceted Role in Inflammatory Response Pathways: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of indomethacin within inflammatory response pathways. Designed for researchers, scientists, and drug development professionals, this document elucidates the well-established and emerging mechanisms of action of this potent non-steroidal anti-inflammatory drug (NSAID).

Executive Summary

Indomethacin, a widely used NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-pronged mechanism of action.[1][2] While its primary targets are the cyclooxygenase (COX) enzymes, emerging evidence reveals its interaction with other key players in the inflammatory cascade, including peroxisome proliferator-activated receptor-gamma (PPARγ) and components of the NF-κB signaling pathway.[2][3] This guide details the molecular interactions, presents quantitative data on inhibitory and activation potentials, and provides comprehensive experimental protocols for studying these interactions.

Primary Targets: Cyclooxygenase (COX) Isoforms

Indomethacin's principal mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[4] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking the activity of COX enzymes, indomethacin effectively reduces the production of prostaglandins.[4]

Quantitative Data: COX Inhibition

The inhibitory potency of indomethacin against COX-1 and COX-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Indomethacin IC50 | Assay Type | Species | Reference |

| COX-1 | 230 nM | Purified Enzyme | Not Specified | [4] |

| COX-2 | 630 nM | Purified Enzyme | Not Specified | [4] |

| PGE2 Production | 0.0159 µM | Equine Inflammation Model | Equine | [6] |

Signaling Pathway Diagram

Secondary and Emerging Targets

Beyond COX inhibition, indomethacin interacts with other signaling molecules, contributing to its broad anti-inflammatory profile.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

Indomethacin has been identified as a ligand and activator of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and adipogenesis.[2][3] The activation of PPARγ by indomethacin occurs at micromolar concentrations.[2]

| Target | Action | Effective Concentration | Reference |

| PPARγ | Agonist/Activation | Micromolar concentrations | [2] |

NF-κB Signaling Pathway

Indomethacin has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression. While direct inhibition of IKKβ by indomethacin is not firmly established, its influence on this pathway contributes to its anti-inflammatory effects.

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Indomethacin can also inhibit mPGES-1, the terminal enzyme in the inducible prostaglandin E2 (PGE2) synthesis cascade.[6][7]

| Target | Indomethacin IC50 | Assay Type | Species | Reference |

| PGE2 Production | 0.0159 µM | Equine Inflammation Model | Equine | [6] |

Multi-Target Signaling Pathway Diagram

Detailed Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

Objective: To determine the IC50 value of indomethacin against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Indomethacin

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based)[5]

Procedure:

-

Enzyme Preparation: Dilute the purified COX enzymes to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of indomethacin in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Incubation: In a microplate, add the diluted enzyme, indomethacin dilutions (or vehicle control), and assay buffer. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Detection: Stop the reaction after a specific time (e.g., 2 minutes) and measure the product formation using a suitable detection method.

-

Data Analysis: Calculate the percent inhibition for each indomethacin concentration and determine the IC50 value by fitting the data to a dose-response curve.

PPARγ Activation Luciferase Reporter Assay

Objective: To assess the ability of indomethacin to activate PPARγ.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for a GAL4 DNA-binding domain-PPARγ ligand-binding domain fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence

-

Transfection reagent

-

Indomethacin

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with the PPARγ expression vector and the luciferase reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with various concentrations of indomethacin or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the fold activation against the indomethacin concentration to determine the EC50 value.

Experimental Workflow Diagram

Conclusion

Indomethacin's therapeutic efficacy stems from its ability to modulate multiple targets within the inflammatory response network. While its primary action is the potent inhibition of COX-1 and COX-2, its interactions with PPARγ, the NF-κB pathway, and mPGES-1 highlight the complexity of its pharmacological profile. A thorough understanding of these diverse mechanisms is crucial for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted actions of indomethacin and other anti-inflammatory compounds.

References

- 1. Activation of peroxisome proliferator-activated receptor isoforms and inhibition of prostaglandin H(2) synthases by ibuprofen, naproxen, and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Indomethacin In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive overview of the in vivo behavior of indomethacin, focusing on its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to support researchers and professionals in the field of drug development.

Pharmacokinetics of Indomethacin

Indomethacin's journey through the body is characterized by rapid absorption and extensive metabolism.[1] Its disposition can be described by a 2-compartment open model, which accounts for its distribution and elimination phases.[1][3]

Absorption

Following oral administration, indomethacin is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of nearly 100%.[1][2] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours (Tmax).[1][2][4] The presence of food can delay and reduce the peak concentration, but it does not affect the total amount of drug absorbed.[1]

Distribution

Once in the bloodstream, indomethacin is highly bound to plasma proteins, primarily albumin (approximately 90-99%).[1][4] This extensive protein binding influences its distribution into various tissues. Indomethacin effectively penetrates synovial fluid, which is clinically relevant for its use in treating arthritis.[1] It is also known to cross the placenta and is excreted in breast milk.[1] The volume of distribution (Vd) has been reported to range from 0.34 to 1.57 L/kg.[3]

Metabolism

Indomethacin undergoes significant metabolism in the liver.[4] The primary metabolic pathways are O-demethylation and N-deacylation, resulting in the formation of metabolites such as O-desmethylindomethacin and N-deschlorobenzoylindomethacin.[1] These metabolites are pharmacologically inactive.[1] The cytochrome P450 enzyme system, particularly CYP2C9, is involved in its metabolism.[4]

Excretion

The elimination of indomethacin and its metabolites occurs through both renal and fecal routes. Approximately 60% of an administered dose is excreted in the urine, mainly as glucuronide conjugates, while the remaining 40% is eliminated in the feces following biliary secretion.[1] The drug also undergoes enterohepatic circulation, which can influence its elimination half-life.[1] The plasma clearance of indomethacin is typically in the range of 1 to 2.5 ml/kg/min.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of indomethacin from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Indomethacin in Healthy Adults (Oral Administration)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 2 - 3 µg/mL | [1] |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | [1][2] |

| t½ (Elimination Half-life) | 2.6 - 11.2 hours | [3] |

| Clearance (CL) | 1 - 2.5 mL/kg/min | [1] |

| Volume of Distribution (Vd) | 0.34 - 1.57 L/kg | [3] |

| Bioavailability | ~100% | [2] |

Table 2: Pharmacokinetic Parameters of Indomethacin in Specific Populations/Conditions

| Population/Condition | Parameter | Value | Reference |

| Elderly (Sustained Release) | Cmax | 4.28 ± 0.43 µg/mL | [5] |

| Tmax | 1.85 ± 0.22 hours | [5] | |

| t½ | 4.34 ± 0.64 hours | [5] | |

| Osteoarthritis (Intra-articular) | Cmax | 0.60 µg/mL | [6] |

| Tmax | ~1 hour | [6] | |

| t½ | 2.8 hours | [6] | |

| Bioavailability | 80% | [6] |

Pharmacodynamics of Indomethacin

The primary pharmacodynamic effect of indomethacin is its anti-inflammatory, analgesic, and antipyretic activity.[2]

Mechanism of Action: COX Inhibition

Indomethacin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7] Indomethacin is a non-selective COX inhibitor, meaning it inhibits both isoforms.[2] Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[2]

Experimental Protocols

The following sections detail common methodologies used in the in vivo study of indomethacin's pharmacokinetics and pharmacodynamics.

Pharmacokinetic Study Protocol in Humans

A representative protocol for a single-dose, crossover pharmacokinetic study in healthy volunteers is outlined below.[3][8]

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

-

Study Design: A single-dose, two-treatment, two-period crossover design with a washout period of at least 7 days.

-

Dosing: Oral administration of a single 50 mg indomethacin capsule after an overnight fast.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 32 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Analytical Method: Plasma concentrations of indomethacin are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd.

Pharmacodynamic Study Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the anti-inflammatory activity of NSAIDs.[10][11]

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Dosing: Indomethacin (e.g., 10 mg/kg) or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at pre-injection and at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the indomethacin-treated group compared to the vehicle-treated control group.

Analytical Methods for Indomethacin Quantification

Accurate quantification of indomethacin in biological matrices is crucial for pharmacokinetic studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method.[12] It often involves a protein precipitation or liquid-liquid extraction step to isolate the drug from the plasma matrix.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV.[9] It typically involves solid-phase extraction for sample clean-up and uses an internal standard for accurate quantification.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for indomethacin analysis, often requiring derivatization of the drug to increase its volatility.[13]

Conclusion

Indomethacin's well-characterized pharmacokinetic and pharmacodynamic properties have solidified its role in anti-inflammatory therapy. A thorough understanding of its ADME profile, mechanism of action, and the experimental methodologies used to evaluate it is essential for the continued development of new anti-inflammatory agents and the optimization of existing therapeutic regimens. This guide provides a foundational resource for professionals engaged in these endeavors.

References

- 1. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Pharmacokinetics of a sustained-release product of indomethacin in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of intraarticular indomethacin in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]

- 11. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct analysis of indomethacin in rat plasma using a column-switching high-performance liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Indomethacin: A Technical Guide for Drug Development Professionals

Introduction

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is indicated for the management of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout.[1][3] The therapeutic effects of indomethacin are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4] Understanding the structure-activity relationship (SAR) of indomethacin is crucial for the rational design of new analogs with improved potency, selectivity, and a more favorable side-effect profile. This guide provides an in-depth analysis of the SAR of indomethacin, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in the field of drug development.

The Core Chemical Scaffold of Indomethacin

The fundamental structure of indomethacin consists of three key moieties, each playing a critical role in its biological activity:

-

An Indole Ring System: This forms the core scaffold of the molecule.

-

An N-benzoyl Group: Attached to the nitrogen of the indole ring.

-

An α-Methylacetic Acid Side Chain: Attached to the C3 position of the indole ring.

Modifications to any of these regions can significantly impact the drug's anti-inflammatory activity and its selectivity towards COX isoforms.

Structure-Activity Relationship (SAR) Studies

The following sections detail the impact of structural modifications on the different parts of the indomethacin molecule.

Modifications of the α-Methylacetic Acid Side Chain

The carboxylic acid group is a critical feature for the anti-inflammatory activity of indomethacin.

-

Carboxyl Group: Replacement of the carboxyl group with other acidic functionalities generally leads to a decrease in activity.[5] The acidity of this group is directly correlated with its anti-inflammatory potency; an increase in acidity enhances the activity.[5] Conversion of the carboxylic acid to an amide results in inactive compounds.[5]

-

α-Methyl Group: The presence of an alkyl group at the α-position is important for activity.[5] Furthermore, the stereochemistry at this chiral center is crucial, with the S-(+)-enantiomer being the active form.[5]

Modifications of the Indole Ring

-

N-1 Acyl Group: Acylation of the indole nitrogen is important for activity, and the nature of the acyl group influences potency. The N-benzoyl group is a key feature, and substitutions on its phenyl ring have a significant impact.

-

C-5 Position: The methoxy group at the C-5 position of the indole ring contributes to the high potency of indomethacin. Substitutions at this position with other groups such as fluoro, dimethylamino, or methyl can also lead to active compounds.[5]

Modifications of the N-Benzoyl Group

Substituents on the para-position of the N-benzoyl ring have been extensively studied.

-

Para-Substitution: The presence of a chloro, fluoro, or trifluoromethyl group at the para-position of the benzoyl ring is associated with high anti-inflammatory activity.[5]

Quantitative Data on Indomethacin Analogs

The following tables summarize the quantitative data on the biological activity of various indomethacin analogs from published studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin and its Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 0.027 | 0.180 | 0.15 | [6] |

| CF3-Indomethacin | >100 | 0.388 | >257 | [6] |

| Analog 4a | - | 0.09 | - | [7] |

| Analog 4b | - | - | 4.07 | [7] |

| Analog 4d | - | - | - | [7] |

| Analog 5 | - | - | 6.33 | [7] |

| Analog 6 | - | - | - | [7] |

| Celecoxib | - | 0.89 | 3.52 | [7] |

Note: A higher selectivity index indicates greater selectivity for COX-2. Data for some analogs were not fully available in the cited sources.

Table 2: In Vivo Anti-inflammatory Activity of Indomethacin and its Analogs

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference |

| Indomethacin | 10 | 86.7 | - | [7] |

| Indomethacin | 1.0 | EC50 | - | [6] |

| CF3-Indomethacin | 1.7 | EC50 | - | [6] |

| Analog 4a | - | 79.36 | 5 | [7] |

| Analog 4b | - | 88.8 | 5 | [7] |

| Analog 4d | - | - | 5 | [7] |

| Analog 5 | - | - | 5 | [7] |

| Analog 7 | - | - | 5 | [7] |

| Analog 4f | - | 90.5 | - | [7] |

| Celecoxib | - | 78.96 | 5 | [7] |

Note: EC50 is the dose that produces 50% of the maximum effect.

Experimental Protocols

In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is a crucial step in evaluating the potency and selectivity of indomethacin analogs. A common method involves the use of purified enzymes and measuring the production of prostaglandins.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme[6][8]

-

Arachidonic acid (substrate)[6]

-

Test compounds (indomethacin analogs)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., LC-MS/MS to measure PGE2)[8]

Procedure:

-

The purified COX enzyme is pre-incubated with the test compound at various concentrations for a specified time at 37°C.[6]

-

The enzymatic reaction is initiated by the addition of arachidonic acid.[6]

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory effect of indomethacin analogs.

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

-

Test compounds (indomethacin analogs)

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., corn oil, saline with Tween 80)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight before the experiment.

-

The basal paw volume of each rat is measured using a plethysmometer.

-

The test compounds or vehicle are administered orally or intraperitoneally at a specific dose.[6]

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.[6]

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

The percentage of edema inhibition is calculated for each group compared to the vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of Indomethacin.

Experimental Workflow

Caption: Workflow for a typical in vitro COX inhibition assay.

Logical Relationship

Caption: Summary of key Structure-Activity Relationships for Indomethacin.

Conclusion

The structure-activity relationship of indomethacin is well-defined, with several key structural features being critical for its potent anti-inflammatory activity. The carboxylic acid moiety, the S-configuration at the α-carbon, the methoxy group on the indole ring, and specific substitutions on the N-benzoyl ring all play crucial roles in the drug's interaction with the COX enzymes. This detailed understanding of indomethacin's SAR provides a solid foundation for the design of novel analogs with potentially improved efficacy, selectivity, and safety profiles. For instance, the development of analogs with higher selectivity for COX-2, such as CF3-indomethacin, demonstrates a promising strategy to mitigate the gastrointestinal side effects associated with non-selective COX inhibition. Future research in this area will likely continue to leverage these established SAR principles to develop the next generation of anti-inflammatory agents.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Indometacin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]

- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 5. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Indomethacin: A Comparative Analysis of In Vitro and In Vivo Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. Its therapeutic efficacy stems from a complex interplay of biochemical interactions that differ between controlled laboratory settings (in vitro) and living organisms (in vivo). This technical guide provides a comprehensive overview of the multifaceted effects of Indomethacin, offering a comparative analysis of its activity within and outside of a biological system. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing detailed experimental insights and a clear visualization of the underlying molecular pathways.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] It is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[3]

In Vitro COX Inhibition

In vitro assays using purified enzymes or cell-based systems have been instrumental in quantifying Indomethacin's inhibitory potency. These studies consistently demonstrate a preferential inhibition of COX-1 over COX-2.[3]

| Parameter | Value | Enzyme Source | Reference |

| IC50 (COX-1) | 230 nM | Human | [3] |

| IC50 (COX-2) | 630 nM | Human | [3] |

| IC50 (COX-1) | 27 nM | Ovine | [4] |

| IC50 (COX-2) | 127 nM | Murine | [4] |

| IC50 (COX-2) | 180 nM | Human | [4] |

In Vivo Manifestations of COX Inhibition

The in vivo anti-inflammatory effects of Indomethacin are a direct consequence of its COX inhibition. In various animal models, administration of Indomethacin leads to a significant reduction in edema, a hallmark of inflammation. For instance, in the carrageenan-induced rat paw edema model, Indomethacin at a dose of 10 mg/kg demonstrated a significant inhibitory response.[5] Similarly, in a dextran-induced edema model, it showed a 91.5% inhibition.[5] In a chronic inflammation model using Freund's adjuvant-induced arthritis, a lower dose of 1 mg/kg still produced a significant anti-inflammatory effect.[5]

Effects on Prostaglandin Synthesis

The inhibition of COX enzymes by Indomethacin directly translates to a reduction in prostaglandin synthesis.

In Vitro Prostaglandin Inhibition

In vitro studies have demonstrated Indomethacin's ability to abolish the synthesis of various prostaglandins. In isolated rat gastric mucosal cells, Indomethacin at a concentration of 10⁻⁴ M completely stopped the synthesis of PGE2, PGI2, and TXA2.[6] Similarly, in cultured mouse calvaria, Indomethacin at 1.4 x 10⁻⁷ M significantly lowered the production of both Prostaglandin F and Prostaglandin E2.[7]

In Vivo Prostaglandin-Related Effects

The systemic reduction in prostaglandins in vivo underlies both the therapeutic and adverse effects of Indomethacin. The anti-inflammatory and analgesic properties are beneficial, but the inhibition of prostaglandins that protect the gastrointestinal mucosa can lead to gastric damage.[8][9] This highlights a key difference between the targeted effects observed in vitro and the systemic consequences in vivo.

COX-Independent Mechanisms and Signaling Pathways

Recent research has unveiled that Indomethacin's effects extend beyond COX inhibition, involving modulation of various signaling pathways.

In Vitro Signaling Effects

-

PI3K/AKT/mTOR Pathway: In an in vitro model of osteoarthritis using IL-1β-stimulated chondrocytes, Indomethacin was shown to inactivate the PI3K/AKT/mTOR signaling pathway.[10][11] This inactivation reversed the inflammatory and catabolic effects induced by IL-1β.[10][11]

-

AMPK/mTOR Pathway: In glioma cells, Indomethacin's anti-tumor action was found to be mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR complex 1 (mTORC1) signaling pathway.[12]

-

IRF3 Nuclear Translocation: Indomethacin has been shown to inhibit the nuclear translocation of interferon regulatory factor 3 (IRF3), thereby restraining cytoplasmic nucleic acid-stimulated immune responses.[13]

-

Mitochondrial Dynamics: In gastric cancer cells, Indomethacin was found to impair mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway, leading to apoptosis.[14]

In Vivo Relevance of COX-Independent Pathways

While these pathways have been elucidated in vitro, their direct contribution to the overall in vivo efficacy and side-effect profile of Indomethacin is an active area of investigation. For instance, the pro-apoptotic effects observed in cancer cell lines in vitro are being explored for their potential anti-tumor effects in vivo.[15][16]

Comparative Effects on Cell Proliferation and Viability

| Effect | Cell Type | Concentration | In Vitro/In Vivo | Key Finding | Reference |

| Antiproliferative | Lewis Lung Carcinoma Cells | 10-20 µM | In vitro | Potent antiproliferative effect and reduced cell viability. | [15] |

| Delayed Tumor Growth | Lewis Lung Carcinoma | 2 mg/kg/day | In vivo | Delayed tumor growth initiation and attenuated primary tumor and metastasis growth. | [15] |

| Cytotoxicity | U251 Human Glioma Cells | Not specified | In vitro | More potent in reducing viability compared to other NSAIDs. | [12] |

| Reduced Cell Proliferation | AGS Gastric Cancer Cells | 0.5 mM (IC50) | In vitro | Significantly reduced DNA content and inhibited cell viability. | [14] |

| Cytotoxicity | Rat Intestinal Epithelial (IEC-6) Cells | 200-500 µmol/L | In vitro | Dose-dependent cytotoxicity. | [17] |

Immunomodulatory Effects

In Vitro Immunomodulation

In vitro studies have shown that Indomethacin can influence immune cell functions. For example, it has been observed to inhibit the motility of polymorphonuclear leukocytes.[18]

In Vivo Immune Response

In vivo studies in humans have demonstrated that Indomethacin can enhance the humoral immune response. Administration of 100 mg/day of Indomethacin resulted in a significantly increased antibody titer to the A-Victoria influenza strain, suggesting an enhancement of the secondary humoral immune response.[19][20]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of Indomethacin for COX-1 and COX-2.

Methodology:

-

Purified human COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of Indomethacin in a reaction buffer.

-

The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

The percentage of inhibition for each Indomethacin concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Indomethacin concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of Indomethacin in vivo.

Methodology:

-

Male Wistar rats (180-200g) are used for the experiment.[21]

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

A solution of 1% carrageenan in saline is injected into the sub-plantar surface of the right hind paw to induce inflammation.

-

Animals are treated with Indomethacin (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.[5]

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of edema inhibition by Indomethacin is calculated by comparing the increase in paw volume in the treated group to the control group.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions of Indomethacin at a molecular level, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Indomethacin's inhibition of COX-1 and COX-2.

Caption: Indomethacin's effect on the PI3K/AKT/mTOR pathway.

Caption: Workflow for in vivo anti-inflammatory studies.

Conclusion

The examination of Indomethacin's effects both in vitro and in vivo reveals a molecule with a well-defined primary mechanism of action—COX inhibition—that translates into potent anti-inflammatory and analgesic properties. However, a deeper dive into its molecular interactions uncovers a more intricate picture, with multiple COX-independent pathways contributing to its pharmacological profile. The discrepancies between the controlled in vitro environment and the complex biological system in vivo underscore the importance of a multi-faceted approach in drug evaluation. While in vitro studies provide crucial mechanistic insights and quantitative data on potency, in vivo models are indispensable for understanding the systemic effects, efficacy, and potential adverse reactions. This guide provides a foundational understanding for researchers aiming to further explore the therapeutic potential and mitigate the risks associated with Indomethacin and other NSAIDs.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 3. apexbt.com [apexbt.com]

- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]

- 6. [Effects of indomethacin on cellular resistance and synthesis of prostaglandins in epithelial cells isolated from rat gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro effect of indomethacin on basal bone resorption, on prostaglandin production and on the response to added prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antiglioma action of indomethacin is mediated via AMP-activated protein kinase/mTOR complex 1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 19. Effect of indomethacin in vivo on humoral and cellular immunity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of indomethacin in vivo on humoral and cellular immunity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

Indomethacin as a Cyclooxygenase (COX) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of indomethacin's interaction with COX-1 and COX-2, detailing its mechanism of action, inhibitory kinetics, and the downstream effects on prostaglandin synthesis. This document synthesizes quantitative data on its inhibitory potency, provides detailed experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Introduction

Indomethacin is a well-established NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its clinical utility is rooted in its ability to block the synthesis of prostaglandins, critical mediators of pain and inflammation.[1][2] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli like cytokines and mitogens.[2][3] Indomethacin is a non-selective inhibitor of both COX isoforms, though it exhibits a preference for COX-1.[4][5] This non-selective nature contributes to both its therapeutic efficacy and its potential side effects.

Mechanism of Action and Binding Kinetics